

Application Notes and Protocols: Aluminum-26 as a Geochronometer for Terrestrial Materials

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Compound of Interest

Compound Name: Aluminum-26

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These application notes provide a comprehensive overview of the use of **Aluminum-26** (^{26}Al), in conjunction with Beryllium-10 (^{10}Be), as a powerful geochronometer for dating terrestrial materials and quantifying Earth surface processes. The protocols outlined below are intended for researchers in geology, geomorphology, and related fields.

Introduction to Aluminum-26 Geochronology

Aluminum-26 is a cosmogenic radionuclide produced in situ in minerals, primarily quartz, through spallation reactions caused by secondary cosmic rays.[1][2] Its utility as a geochronometer stems from its known production rate and half-life ($t_{1/2} \approx 0.705$ million years). [3][4] By measuring the concentration of ^{26}Al , and typically also ^{10}Be ($t_{1/2} \approx 1.39$ million years), in a rock or sediment sample, it is possible to determine the duration of its exposure to cosmic rays at or near the Earth's surface.[3][4] This powerful technique allows for the quantification of various geological processes over timescales of thousands to millions of years.[2]

The paired use of ^{26}Al and ^{10}Be is particularly advantageous. These two nuclides are produced in quartz at a relatively constant ratio (approximately 6.75:1) but have different half-lives.[3][4] This differential decay allows for the elucidation of complex exposure and burial histories that would not be discernible with a single nuclide.[5][6]

Key Applications

The primary applications of ^{26}Al geochronology in terrestrial materials include:

- **Surface Exposure Dating:** Determining the length of time a rock surface has been exposed to cosmic rays. This is widely used to date glacial moraines, lava flows, fault scarps, and meteorite impact craters.[\[2\]](#)[\[7\]](#)
- **Burial Dating:** Calculating the duration for which a sediment or rock has been shielded from cosmic rays (i.e., buried).[\[5\]](#)[\[8\]](#) This is particularly useful for dating cave sediments, river terraces, and deposits beneath glacial till.[\[5\]](#)[\[9\]](#) The differing half-lives of ^{26}Al and ^{10}Be are crucial for this application; as time passes in burial, the $^{26}\text{Al}/^{10}\text{Be}$ ratio decreases predictably. [\[3\]](#)[\[4\]](#)
- **Erosion and Denudation Rate Measurement:** Quantifying the rate at which a landscape is eroding. By measuring the concentration of cosmogenic nuclides in river sediments, an average erosion rate for the entire upstream catchment can be determined.[\[10\]](#)[\[11\]](#)

Data Presentation

The following tables summarize quantitative data from various studies, illustrating the application of ^{26}Al and ^{10}Be in determining exposure ages, burial ages, and erosion rates.

Table 1: Example Surface Exposure Ages of Glacial Features

| Sample ID | Location | Latitude | Longitude | Elevation (m) | ¹⁰ Be Concentration (atoms/g) | ²⁶ Al Concentration (atoms/g) | Calculated Exposure Age (ka) | Reference |
|-----------|-------------------------------|----------|-----------|---------------|--|--|------------------------------|-----------|
| ME-1 | Mt. Maneo, South Korea | 35.3° N | 128.1° E | 1100 | 1.25 x 10 ⁵ | 7.88 x 10 ⁵ | 25.3 ± 2.1 | [10] |
| ME-2 | Mt. Maneo, South Korea | 35.3° N | 128.1° E | 1100 | 1.45 x 10 ⁵ | 9.14 x 10 ⁵ | 29.4 ± 2.5 | [10] |
| CG-1 | Cairngorm Mountains, Scotland | 57.1° N | 3.6° W | 1100 | 8.3 x 10 ⁴ | 5.2 x 10 ⁵ | 15.6 ± 0.9 | [12] |
| DM-1 | Dufek Massif, Antarctica | 82.6° S | 52.5° W | 850 | 5.4 x 10 ⁵ | 3.4 x 10 ⁶ | 125 ± 10 | [13] |

Table 2: Example Burial Ages of Cave Sediments

| Sample ID | Location | ¹⁰ Be Concentration (atoms/g) | ²⁶ Al/ ¹⁰ Be Ratio | Calculated Burial Age (Ma) | Reference |
|-----------|--------------------------------|--|--|----------------------------|---------------------|
| RC-1 | Riverbluff Cave, Missouri, USA | 2.1 x 10 ⁵ | 4.5 | 0.65 ± 0.07 | [2] |
| RC-2 | Riverbluff Cave, Missouri, USA | 1.8 x 10 ⁵ | 3.9 | 1.1 ± 0.1 | [2] |
| NRV-1 | New River, Virginia, USA | - | - | 1.5 - 3.0 | [5] |

Table 3: Example Catchment-Averaged Erosion Rates

| Catchment | Location | ¹⁰ Be Concentration (atoms/g) | ²⁶ Al Concentration (atoms/g) | Calculated Erosion Rate (m/Ma) | Reference |
|------------------------------|-------------|--|--|--------------------------------|----------------------|
| Gürbe Basin (Upper Zone) | Switzerland | High | High | ~100 | [11] |
| Gürbe Basin (Lower Zone) | Switzerland | Low | Low | up to 300 | [11] |
| Mt. Maneo (Summit Tor) | South Korea | - | - | 9.31 ± 1.86 | [10] |
| Mt. Maneo (Hillslope Blocks) | South Korea | - | - | 17.21 ± 3.44 | [10] |

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in ^{26}Al and ^{10}Be geochronology, from sample preparation to analysis.

Sample Collection and Physical Preparation

- **Sample Collection:** Collect rock or sediment samples from the feature of interest. For surface exposure dating, sample the uppermost 1-5 cm of a stable, non-eroded surface.[\[10\]](#)[\[14\]](#) For burial dating, collect samples from a depth sufficient to shield them from cosmic rays (typically >2 meters). For erosion rate studies, collect sand-sized sediment from an active river channel.
- **Crushing and Sieving:** Crush the rock samples and sieve to the desired grain size fraction, typically 250-850 μm .[\[15\]](#)
- **Magnetic Separation:** Use a magnetic separator to remove magnetic minerals such as biotite and amphiboles.[\[16\]](#)[\[17\]](#)
- **Heavy Liquid Separation:** Further purify the quartz by separating it from minerals with different densities using heavy liquids like sodium polytungstate.[\[16\]](#)

Chemical Protocol for ^{26}Al and ^{10}Be Extraction from Quartz

This protocol is adapted from procedures developed at the University of Washington and the University of Maine.[\[3\]](#)[\[18\]](#)

- **Initial Leaching:** Leach the quartz sample in 10% HCl to remove carbonates and other acid-soluble minerals.[\[15\]](#)
- **Quartz Purification with HF:** Etch the sample in a dilute solution of HF and HNO_3 (e.g., 5% HF) in a heated ultrasonic bath or on a roller to dissolve remaining non-quartz minerals.[\[15\]](#) [\[19\]](#) This step is repeated until the quartz is visually pure.
- **Purity Check:** Before dissolution, a small aliquot of the purified quartz should be analyzed for its elemental composition (especially Al, Ti, Mg, Ca) using Inductively Coupled Plasma -

Optical Emission Spectrometry (ICP-OES) to ensure purity.[\[3\]](#) High levels of stable aluminum (^{27}Al) will decrease the precision of the ^{26}Al measurement.[\[3\]](#)

- Spiking and Dissolution:
 - Weigh the purified quartz sample into a Savillex® beaker.
 - Add a known amount of ^9Be carrier solution ($\sim 250\text{ }\mu\text{g}$ of ^9Be).[\[3\]](#)
 - Add concentrated HF (e.g., 48%) to dissolve the quartz. The beaker is heated to facilitate dissolution.[\[18\]](#)[\[20\]](#)
- Removal of Fluorides and Conversion to Chlorides:
 - Add H_2SO_4 and evaporate the solution to dryness to remove silicon tetrafluoride (SiF_4).[\[18\]](#)
 - Add concentrated HCl and evaporate to dryness. This step is repeated multiple times to convert the sample to chloride form.[\[21\]](#)
- Ion Exchange Chromatography:
 - Anion Exchange: Dissolve the sample in HCl and pass it through an anion exchange column to separate iron (Fe^{3+}) and other interfering elements.[\[16\]](#)[\[18\]](#)
 - Cation Exchange: The eluent from the anion exchange is then passed through a cation exchange column. This step separates Be and Al from other cations like titanium (Ti) and separates Be from Al.[\[16\]](#)[\[18\]](#)
- Hydroxide Precipitation:
 - Collect the separate Be and Al fractions.
 - Precipitate Be and Al as hydroxides ($\text{Be}(\text{OH})_2$ and $\text{Al}(\text{OH})_3$) by adjusting the pH of the solutions with ammonia (NH_4OH).[\[16\]](#)[\[18\]](#)
 - Wash the precipitates with deionized water to remove any remaining soluble impurities.

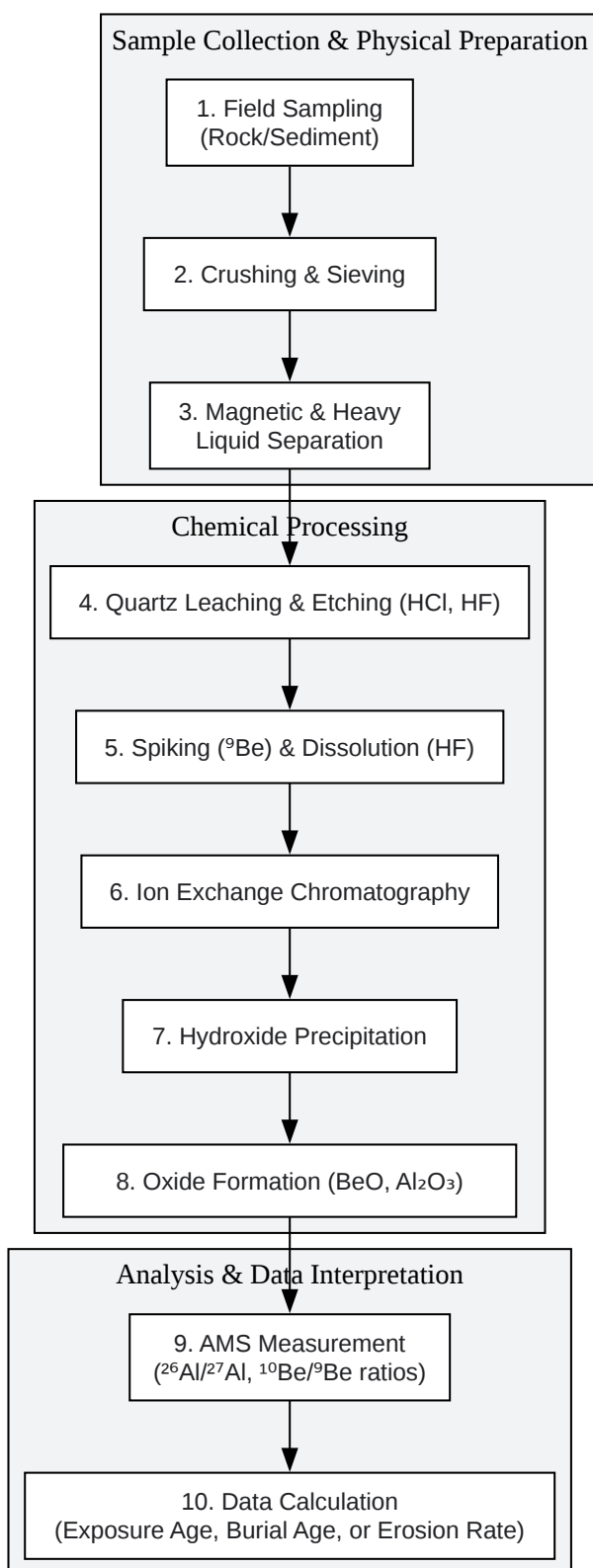
- Oxide Formation: Calcine the hydroxide precipitates in a furnace at high temperature (e.g., 1000°C) to convert them to oxides (BeO and Al₂O₃).[\[16\]](#)

Accelerator Mass Spectrometry (AMS) Analysis

- Cathode Preparation: Mix the resulting BeO and Al₂O₃ with a conductive binder (e.g., niobium for BeO and silver for Al₂O₃) and press the mixture into a target cathode.[\[16\]](#)
- AMS Measurement: The cathodes are loaded into the ion source of an accelerator mass spectrometer.
 - Negative ions (Al⁻ or AlO⁻ and BeO⁻) are generated and accelerated.[\[1\]](#)[\[22\]](#) The use of Al⁻ is advantageous as it avoids isobaric interference from ²⁶Mg.[\[1\]](#)
 - The accelerated ions pass through a stripper gas (e.g., Argon) which removes electrons, creating positively charged ions.[\[1\]](#)
 - These ions are then separated by mass and energy in a series of magnets and electrostatic analyzers.
 - The rare isotopes (²⁶Al and ¹⁰Be) are counted in a detector, while the stable isotopes (²⁷Al and ⁹Be) are measured as a current.[\[22\]](#)
 - The measured isotope ratios (²⁶Al/²⁷Al and ¹⁰Be/⁹Be) are normalized to known standards.[\[1\]](#)

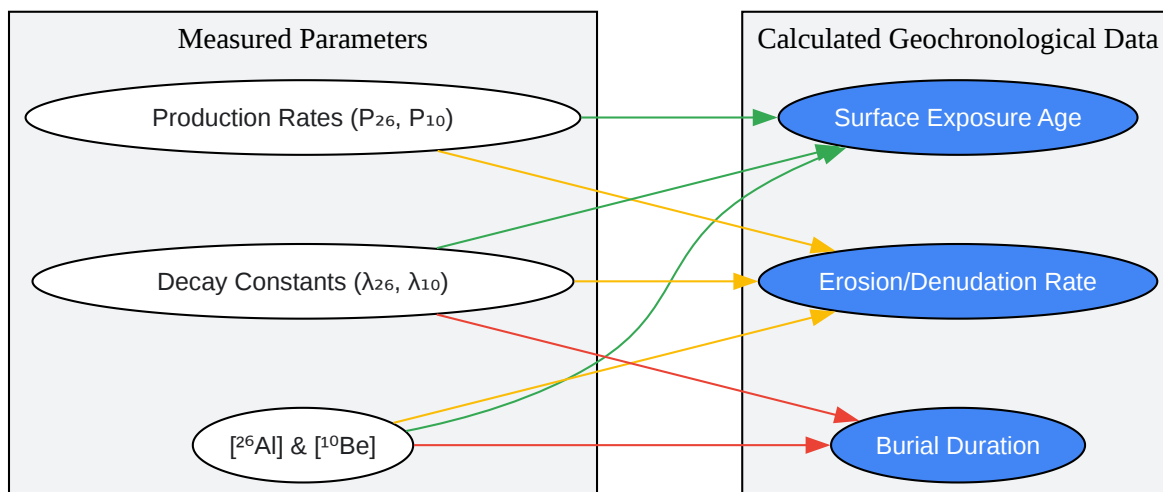
Visualizations

The following diagrams illustrate the key workflows and logical relationships in **Aluminum-26** geochronology.



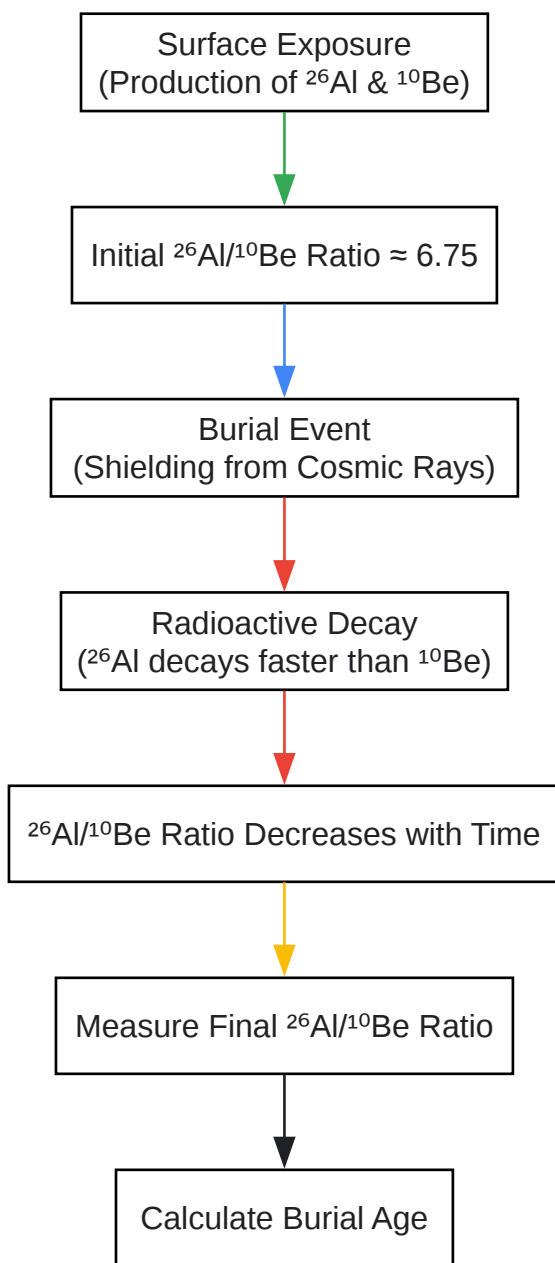
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Caption: Overall experimental workflow from sample collection to data analysis.



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Caption: Logical relationship between measured parameters and calculated results.



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Caption: Conceptual pathway for burial dating using ^{26}Al and ^{10}Be .

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